cis-ent-Tadalafil

Übersicht

Beschreibung

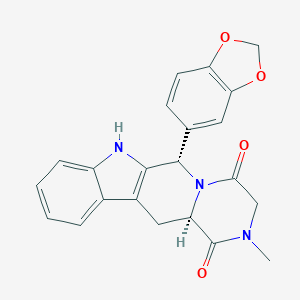

Cis-ent-Tadalafil, also known as this compound, is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 5 (PDE5) Inhibition and Beyond

Tadalafil, primarily known for inhibiting phosphodiesterase 5 (PDE5), has demonstrated high selectivity for PDE5 over other isoenzymes, indicating potential therapeutic applications beyond its initial scope. It has been explored for the treatment of conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH). Interestingly, ongoing research is investigating the potential of tadalafil for non-urological conditions, including various circulatory disorders (like ischemia injury and myocardial infarction), neurodegenerative disorders, and cognitive impairments. The structure of tadalafil, with two chiral carbons, forms the basis of its selective action, and the 6R, 12aR isomer specifically exhibits the most potent inhibitory activity for PDE5, showcasing the importance of its stereochemistry in its pharmacological profile (Ahmed, 2018).

Structural Derivatives and Analogs

The exploration of tadalafil analogs has led to the development of compounds with varied pharmacological profiles. Specifically, the modification of tadalafil's structure to include a hydrophilic side chain has resulted in derivatives showing moderate inhibitory activity on PDE5, broadening the potential therapeutic applications of these compounds. The structural modifications, particularly focusing on the side chain arising from the piperazinedione nitrogen, have been a focal point in designing novel derivatives with distinct pharmacological actions (ElHady et al., 2015).

Therapeutic Applications in Cardiovascular and Neurological Disorders

Recent studies have highlighted the potential use of tadalafil in various cardiovascular and neurological conditions. For instance, its use in PAH to improve exercise capacity and its potential in treating conditions like myocardial infarction and heart failure are under scrutiny. Moreover, there's an interest in investigating the role of tadalafil in neurodegenerative disorders and conditions involving cognitive impairment, suggesting a broad spectrum of potential therapeutic applications beyond its initial indications (Ahmed, 2018).

Stereochemistry and Potency

The stereochemistry of tadalafil, particularly the 6R,12aR isomer, plays a crucial role in its potency and specificity as a PDE5 inhibitor. The precise configuration of tadalafil and its analogs has been a subject of study, confirming the significance of the 6R,12aR configuration in exhibiting the most potent inhibitory activities of PDE5, a key factor in its therapeutic applications (Fukiwake et al., 2021).

Wirkmechanismus

Target of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .

Mode of Action

Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .

Result of Action

The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .

Action Environment

The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .

Safety and Hazards

Zukünftige Richtungen

Tadalafil is a clinically approved phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension . It contains two chiral carbons, and the marketed isomer is the 6R, 12aR isomer with a methyl substituent on the terminal nitrogen of the piperazinedione ring . Future research may focus on designing Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen to interact with particular hydrophilic residues in the binding pocket .

Biochemische Analyse

Biochemical Properties

Tadalafil, (6S,12aR) interacts with the phosphodiesterase-5 (PDE5) enzyme, a member of the class I phosphodiesterase superfamily . This enzyme is specific for the breakdown and degradation of cyclic guanosine monophosphate (cGMP) . Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen were designed to interact with particular hydrophilic residues in the binding pocket .

Cellular Effects

Tadalafil, (6S,12aR) has been shown to have effects on various types of cells. For instance, it has been reported to have an insulin-like effect on human skeletal muscle cells . It also seems to ameliorate insulin resistance and glucose homeostasis in humans .

Molecular Mechanism

Tadalafil, (6S,12aR) exerts its effects at the molecular level primarily through its inhibition of the PDE5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then lead to a series of downstream effects, including the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of Tadalafil, (6S,12aR) over time in laboratory settings have not been extensively studied. Studies on Tadalafil have shown that it provides a preferable therapeutic effect for erectile dysfunction with a lower incidence of treatment-emergent side effects relative to on-demand use after at least 24 weeks of long-term treatment .

Dosage Effects in Animal Models

In animal models, Tadalafil has shown preventive effects against cerebral vasospasm and vasodilative effects similar to that of nimodipine . Specific studies on the dosage effects of Tadalafil, (6S,12aR) in animal models are currently lacking.

Metabolic Pathways

Tadalafil, (6S,12aR) is involved in the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) pathway . This pathway plays an essential role in physiological processes like energy storage by modulating lipid homeostasis via IRS-1-mediated mechanisms .

Transport and Distribution

The transport and distribution of Tadalafil, (6S,12aR) within cells and tissues have not been extensively studied. Tadalafil is known to be distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .

Eigenschaften

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

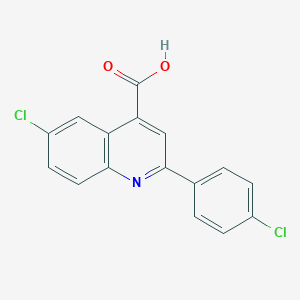

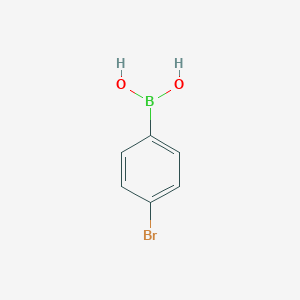

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane](/img/structure/B138371.png)